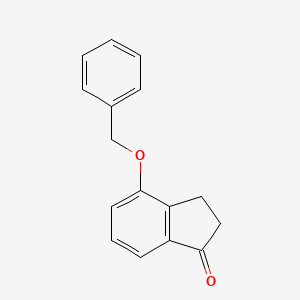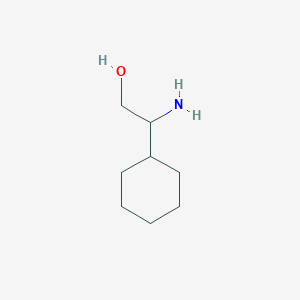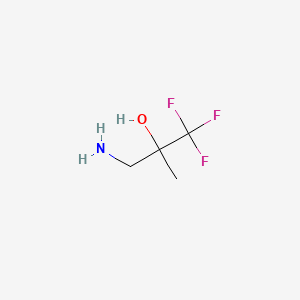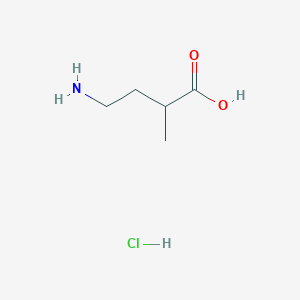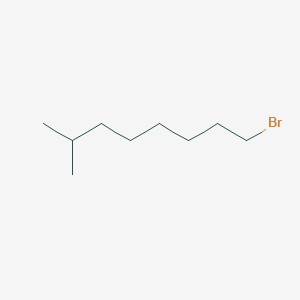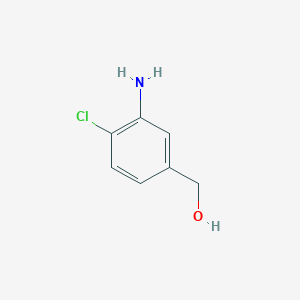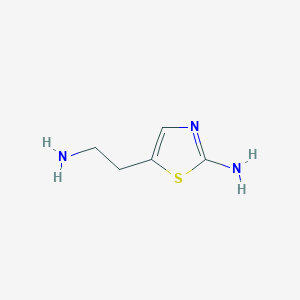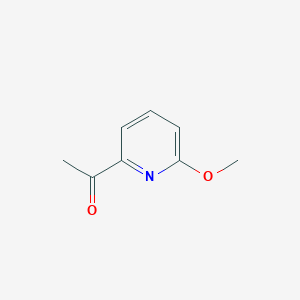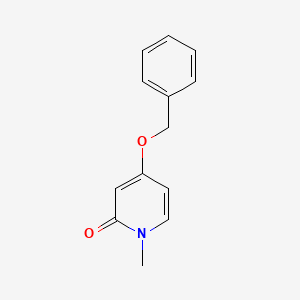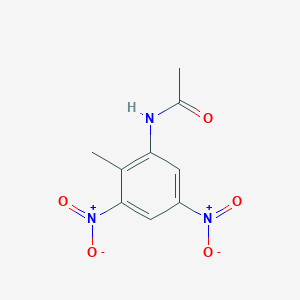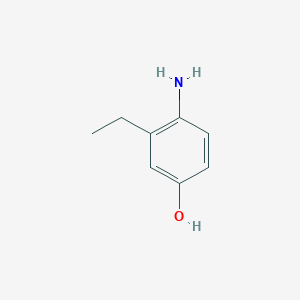
Bis(methylenedithio)tetrathiafulvalene
描述
Bis(methylenedithio)tetrathiafulvalene is an organic compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalene derivatives, which are widely studied for their potential applications in molecular electronics and conductive materials. The compound is characterized by its ability to form radical cations, making it a valuable component in the development of organic conductors and superconductors.
作用机制
Target of Action
Bis(methylenedithio)tetrathiafulvalene, hereafter referred to by its full name, primarily targets the oxalate-bridged binuclear anion [Cu2(μ–C2O4)(C2O4)2(CH3OH)(H2O)]2− . This anion is a key component in the formation of organic-inorganic hybrid metallic conductors . The full name compound acts as a donor in this context .
Mode of Action
The full name compound interacts with its target through electrocrystallization . It forms a supramolecular square lattice through hydrogen bonds between the antiferromagnetic binuclear anions in the anion sheet . The oxidation state of the full name compound is assigned to approximately +2/3, based on the TTF core bond lengths and Raman spectroscopy .
Biochemical Pathways
The full name compound affects the conductivity of the resulting organic-inorganic hybrid metallic conductor . This is part of the broader pathway of charge-transfer in these materials, which can exhibit a range of conductivities from insulating to semiconducting to metallic, and even superconductivity .
Pharmacokinetics
Its impact on bioavailability is evident in the resulting conductivity of the organic-inorganic hybrid metallic conductor . The full name compound’s conductivity is 11.5 S cm−1 at room temperature, increases to 160 S cm−1 at 7.6 K, and then decreases to 150 S cm−1 at 2 K .
Result of Action
The molecular and cellular effects of the full name compound’s action are primarily observed in the resulting changes in conductivity of the organic-inorganic hybrid metallic conductor . There is no long-range magnetic ordering, which is confirmed by specific heat measurements .
Action Environment
The action of the full name compound can be influenced by environmental factors such as temperature . For example, its conductivity increases as the temperature decreases from room temperature to 7.6 K, and then decreases slightly at 2 K . This suggests that the full name compound’s action, efficacy, and stability are sensitive to temperature changes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylenedithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with formaldehyde and hydrogen sulfide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Tetrathiafulvalene, formaldehyde, hydrogen sulfide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: Tetrathiafulvalene is dissolved in a suitable solvent, such as acetonitrile. Formaldehyde and hydrogen sulfide are then added to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions
Bis(methylenedithio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential for its conductive properties.
Reduction: Reduction reactions can revert the oxidized form back to the neutral state.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the oxidized form of the compound.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles under controlled conditions.
Major Products
科学研究应用
Bis(methylenedithio)tetrathiafulvalene has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: The compound’s ability to form radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the development of biosensors.
Industry: The compound is used in the production of organic conductors and superconductors, which have applications in electronics and energy storage.
相似化合物的比较
Bis(methylenedithio)tetrathiafulvalene is unique among tetrathiafulvalene derivatives due to its specific electronic properties and stability. Similar compounds include:
Tetrathiafulvalene: The parent compound, which also exhibits conductive properties but with different stability and reactivity.
Bis(ethylenedithio)tetrathiafulvalene: Another derivative with similar applications but different electronic characteristics.
Tetracyanoquinodimethane: A well-known electron acceptor that forms charge-transfer complexes with tetrathiafulvalene derivatives.
The uniqueness of this compound lies in its ability to form stable radical cations and its versatility in various chemical reactions, making it a valuable compound in the field of molecular electronics.
属性
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-20-9 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


